molecular formula C16H16F2N2O2S B2799803 N-(2,6-difluorophenyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide CAS No. 1705989-64-5

N-(2,6-difluorophenyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide

Cat. No. B2799803
CAS RN: 1705989-64-5
M. Wt: 338.37
InChI Key: ZUDLHPIDPNUARQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized using techniques such as catalytic protodeboronation of pinacol boronic esters . This approach involves the use of a radical catalyst to remove a boron group from the ester, allowing for the addition of other functional groups. Another method that might be relevant is the susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH .

Scientific Research Applications

Synthesis and Reactivity

Research in the field of organic chemistry has extensively explored the synthesis and reactivity of furan-containing compounds. These studies include the development of methods for synthesizing various furan derivatives through reactions such as electrophilic substitution, condensation, and cyclization reactions. For instance, Aleksandrov et al. (2017) detailed the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole by coupling naphthalen-1-amine with furan-2-carbonyl chloride and further reacting it with P2S5 to achieve the desired thioamide, which was then oxidized to synthesize the target compound (Aleksandrov & El’chaninov, 2017).

Structural Characterization and Properties

The structural and electronic properties of furan-based compounds have been characterized using various analytical techniques, including IR, NMR, and X-ray diffraction. Bonilla-Castañeda et al. (2022) synthesized a derivative and fully characterized its structure, highlighting its potential as a therapeutic agent with anticancer and antimicrobial properties (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).

Biological Applications

Several studies have investigated the biological activities of furan derivatives, including antimicrobial, anti-inflammatory, and anticancer properties. Cakmak et al. (2022) synthesized a thiazole-based heterocyclic amide and evaluated its antimicrobial activity against a variety of microorganisms, demonstrating its potential for pharmacological applications (Cakmak et al., 2022).

Potential for Neuroinflammation Imaging

Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, suggesting its use for imaging reactive microglia and assessing neuroinflammation in vivo, highlighting the potential of furan derivatives in neuroscientific research (Horti et al., 2019).

Antimicrobial Activities

Siddiqa et al. (2022) synthesized N-(4-bromophenyl)furan-2-carboxamide derivatives and evaluated their anti-bacterial activities against drug-resistant bacteria, showing significant efficacy. This underscores the potential of furan derivatives in combating antibiotic resistance (Siddiqa et al., 2022).

properties

IUPAC Name

N-(2,6-difluorophenyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N2O2S/c17-11-3-1-4-12(18)15(11)19-16(21)20-7-6-14(23-10-8-20)13-5-2-9-22-13/h1-5,9,14H,6-8,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDLHPIDPNUARQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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